Bienvenue dans la boutique en ligne BenchChem!

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

Anticancer Cytotoxicity Benzothiazole-piperazine

This benzothiazole-piperazine hybrid features a distinct ortho-fluorobenzoyl substituent, making it essential for systematic SAR work to compare against the para-fluoro regioisomer (CAS 941918-61-2). Without compound-specific data, assuming functional equivalence is scientifically invalid. Procure in small quantities for pilot screening to generate the missing comparative pharmacological datasets. Confirming isomer identity via NMR before use is critical.

Molecular Formula C19H18FN3O3S2
Molecular Weight 419.49
CAS No. 941918-67-8
Cat. No. B2942901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole
CAS941918-67-8
Molecular FormulaC19H18FN3O3S2
Molecular Weight419.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H18FN3O3S2/c1-28(25,26)16-8-4-7-15-17(16)21-19(27-15)23-11-9-22(10-12-23)18(24)13-5-2-3-6-14(13)20/h2-8H,9-12H2,1H3
InChIKeyWRNLSWRWLPBSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole (CAS 941918-67-8): Chemical Identity and Class Context


2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole (CAS 941918-67-8) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. Its structure features a benzothiazole core substituted at the 4-position with a methanesulfonyl group and linked via a piperazine bridge to a 2-fluorobenzoyl moiety. The benzothiazole-piperazine scaffold has been investigated for anticancer [1], acetylcholinesterase (AChE) inhibition [2], and 5-HT6 receptor antagonism [3]. However, a direct, quantitative comparative evidence base that could differentiate this specific derivative from its closest structural analogs (e.g., the 4-fluorobenzoyl regioisomer, furan-2-carbonyl, or 5-bromothiophene-2-carbonyl variants) for scientific procurement decisions is currently absent from the peer-reviewed literature and patent record.

Procurement Risk: Why CAS 941918-67-8 Cannot Be Swapped with Uncharacterized Benzothiazole-Piperazine Analogs


In the benzothiazole-piperazine series, minor structural perturbations profoundly alter biological activity profiles. For example, within the anticancer series studied by Gurdal et al., aroyl-substituted compounds 1h and 1j emerged as the most active, while other close analogs showed substantially weaker cytotoxicity [1]. Similarly, in AChE inhibition studies, only compound 2j among a panel of benzothiazole-piperazines demonstrated selective AChE inhibition, whereas all others were weak or inactive [2]. The 2-fluorobenzoyl orientation (ortho vs. para), the position of the methanesulfonyl group on the benzothiazole ring, and the nature of the carbonyl linker collectively govern target engagement, selectivity, and pharmacokinetics. Without compound-specific comparative data, any assumption of functional equivalence between CAS 941918-67-8 and its regioisomers or heteroaryl-substituted analogs is scientifically unjustified and introduces uncontrolled variability into research or industrial workflows.

Quantitative Differentiation Evidence for CAS 941918-67-8: Available Data and Critical Gaps


Anticancer Cytotoxicity: Class-Level Activity Inference Without Compound-Specific Data

No study has reported GI50 or IC50 values for CAS 941918-67-8 against any cancer cell line. The closest class-level benchmark comes from Gurdal et al. (2015), where ten benzothiazole-piperazine derivatives were screened against HUH-7, MCF-7, and HCT-116 cells [1]. The most active compounds (1h, 1j) bore aroyl substitutions distinct from the 2-fluorobenzoyl group of CAS 941918-67-8. No direct head-to-head comparison exists to establish whether the 2-fluorobenzoyl substitution confers superior, inferior, or equivalent cytotoxicity relative to these leads.

Anticancer Cytotoxicity Benzothiazole-piperazine

Acetylcholinesterase Inhibition: Evidence Gap for the 2-Fluorobenzoyl Derivative

A subsequent study by Gurdal et al. (2017) evaluated benzothiazole-piperazine derivatives for AChE and BuChE inhibition [1]. Compound 2j exhibited selective, moderate AChE inhibition, while other tested compounds were weak or inactive. CAS 941918-67-8 was not among the tested compounds. The 2-fluorobenzoyl group present in CAS 941918-67-8 is structurally distinct from the substituents on compound 2j, and no SAR data support extrapolating AChE activity to this derivative.

Acetylcholinesterase AChE inhibition Alzheimer's disease

5-HT6 Receptor Antagonism: Structural Proximity Without Pharmacological Confirmation

A series of aryl sulfonylpiperazine benzothiazole derivatives were synthesized and evaluated as 5-HT6 ligands, with compound 13 showing an IC50 of 3.9 μM [1]. While the scaffold overlaps with CAS 941918-67-8, the specific substitutions differ. The 2-fluorobenzoyl group has not been profiled in this assay, and the methanesulfonyl position (4- vs. other positions) may critically influence receptor binding.

5-HT6 receptor Serotonin CNS

Realistic Application Scenarios for CAS 941918-67-8 Based on Available Evidence


Exploratory SAR Studies in Benzothiazole-Piperazine Medicinal Chemistry

CAS 941918-67-8 serves as a building block for systematic structure-activity relationship (SAR) exploration within the benzothiazole-piperazine series. Given the established anticancer [1], AChE inhibitory [2], and 5-HT6 [3] activities of close analogs, this compound may be used to probe the pharmacological impact of ortho-fluorobenzoyl substitution versus para-fluoro (CAS 941918-61-2) or non-fluorinated benzoyl analogs. Its procurement is justified only when the explicit research goal is to generate the missing comparative data.

Computational Docking and In Silico Selectivity Profiling

The compound's well-defined structure enables computational studies. Docking into AChE (PDB: 4EY7) or 5-HT6 receptor models, compared with known inhibitors like donepezil [2] or compound 13 [3], could generate testable hypotheses about binding mode differences conferred by the 2-fluorobenzoyl orientation. Such in silico work must be followed by empirical validation.

Chemical Biology Probe Development with Caution

If preliminary in-house screening reveals a specific biological activity (e.g., kinase inhibition, GPCR modulation), the methanesulfonyl and fluorobenzoyl groups offer synthetic handles for further derivatization. However, initial procurement should be limited to small quantities for pilot screening, as no published efficacy data exist to guide concentration ranges or target selection.

Quote Request

Request a Quote for 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.